molecular formula C16H21NO B1329942 2-heptylquinolin-4(1H)-one CAS No. 2503-80-2

2-heptylquinolin-4(1H)-one

Cat. No. B1329942
CAS RN: 2503-80-2
M. Wt: 243.34 g/mol
InChI Key: UYRHHBXYXSYGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylquinolin-4(1H)-one, also known as HHQ, is a quinolone consisting of quinolin-4(1H)-one carrying a heptyl substituent at position 2 . It belongs to the 2-alkyl-4-quinolone compounds, which are lipophilic and slightly soluble in water . HHQ has a role as an antibacterial agent, an iron chelator, a signaling molecule, and a metabolite .


Molecular Structure Analysis

The molecular structure of 2-heptylquinolin-4(1H)-one consists of a quinolin-4(1H)-one core with a heptyl substituent at position 2 . The InChI code for this compound is 1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

2-Heptylquinolin-4(1H)-one is a solid compound with a molecular weight of 243.35 g/mol . It is lipophilic and slightly soluble in water . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antioxidant Properties

2-Heptylquinolin-4(1H)-one derivatives have been synthesized and found to possess significant antioxidant properties. A study utilized a mild and efficient one-pot procedure to synthesize biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibit potent free-radical scavenging ability (Pandit, Sharma, & Lee, 2015).

Structural Studies

Structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones using spectroscopic and computational techniques have been conducted. These studies help in understanding the molecular structure and potential tautomeric forms of these compounds (Mphahlele et al., 2002).

Asymmetric Synthesis

An asymmetric synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using per-6-amino-β-cyclodextrin as a catalyst has been developed. This method achieves high yield and enantiomeric excess, and the catalyst can be recovered and reused without loss in activity (Kanagaraj & Pitchumani, 2013).

Biological Activity

The synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are of interest due to their biological activity, has been reviewed. These derivatives have been used for the synthesis of valuable molecules, such as the anticancer drug tipifarnib (Mierina, Jure, & Stikute, 2016).

Anti-biofilm Activity

2-Heptyl-4-hydroxyquinoline (HHQ) and related compounds are involved in biofilm formation in Pseudomonas aeruginosa. A study identified small-molecule inhibitors of PqsD, a key enzyme in the biosynthesis of these molecules, validating PqsD as a target for anti-infectives (Storz et al., 2012).

Antitumor and Tubulin-Binding Properties

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold has been developed. These compounds show promise in inhibiting tumor growth and disrupting tumor vasculature in mice (Cui et al., 2017).

Safety And Hazards

The safety information for 2-heptylquinolin-4(1H)-one indicates that it is potentially harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319) . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-heptylquinolin-4(1H)-one

CAS RN

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40522-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 12-62c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product of ethyl 3-anilino-2-decenoate was mixed with diphenyl ether (50 ml) and heated under reflux for 30 minutes. The solution was cooled to room temperature and then diluted with petroleum ether (b.p. 60-80° C.; 200 ml). The mixture was stirred and the petroleum ether decanted off. The product was chromatographed on a silica column using 3% MeOH/CH2Cl2 as the mobile phase. 2-Heptyl-4(1H)-quinolone was obtained as a crystalline solid in 50% yield.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-anilino-2-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-heptylquinolin-4(1H)-one
Reactant of Route 2
2-heptylquinolin-4(1H)-one
Reactant of Route 3
2-heptylquinolin-4(1H)-one
Reactant of Route 4
2-heptylquinolin-4(1H)-one
Reactant of Route 5
2-heptylquinolin-4(1H)-one
Reactant of Route 6
2-heptylquinolin-4(1H)-one

Q & A

Q1: How does HHQ contribute to the virulence of Pseudomonas aeruginosa?

A1: HHQ itself doesn't directly contribute to virulence. Instead, it acts as a precursor to two important molecules:

  • 2-Heptyl-3-hydroxyquinolin-4(1H)-one (PQS): HHQ is hydroxylated by the enzyme PqsH to form PQS [, ]. PQS is a crucial quorum sensing signal molecule in P. aeruginosa, regulating the expression of various virulence factors and contributing to its pathogenicity [].
  • 2-Heptyl-1-hydroxyquinolin-4(1H)-one (HQNO): While not directly synthesized from HHQ, the production of both molecules is interconnected within P. aeruginosa []. HQNO acts as a potent respiratory toxin, inhibiting electron transport in competing bacteria [, ].

Q2: Can bacteria other than P. aeruginosa utilize or modify HHQ?

A2: Yes, other bacteria have evolved mechanisms to interact with HHQ:

  • Mycobacteroides abscessus: This bacterium utilizes the enzyme AqdB, an ortholog of PqsH, to hydroxylate HHQ as the initial step in its degradation pathway []. This ability likely provides M. abscessus a competitive advantage in environments shared with P. aeruginosa.
  • Mycobacterium tuberculosis and Mycobacteroides abscessus: These mycobacteria possess methyltransferases (MAB_2834c and Rv0560c respectively), which exhibit promiscuous activity and can methylate HHQ, potentially as a detoxification mechanism [].

Q3: Does the 3-hydroxylation of HHQ impact its biological activity?

A3: Yes, the 3-hydroxylation of HHQ to form PQS significantly alters its biological function []:

  • HHQ: Primarily acts as a precursor to PQS and HQNO in P. aeruginosa and doesn't possess significant signaling activity itself [].
  • PQS: Functions as a potent quorum sensing molecule in P. aeruginosa, regulating the expression of numerous virulence factors, contributing to biofilm formation, and influencing interactions with other bacteria in the surrounding environment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.